
2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as INNA-051, is a novel small molecule that has gained attention in the scientific community due to its potential use as an antiviral agent. This compound has shown promising results in preclinical studies against a range of viruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic.
Wirkmechanismus
The exact mechanism of action of 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is not yet fully understood, but it is believed to work by inhibiting the activity of a key viral enzyme called RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of the virus, and by inhibiting its activity, 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide prevents the virus from replicating and spreading.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to be well-tolerated in preclinical studies and has not been associated with any significant adverse effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of new antiviral therapies. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide. One area of focus is the development of new antiviral therapies based on this compound. Another area of research is the investigation of the mechanism of action of 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, which could lead to the development of new drugs that target viral replication. Additionally, further preclinical studies are needed to fully understand the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide involves a multistep process that begins with the reaction of 2-isopropylphenol with ethyl chloroacetate to form 2-(2-isopropylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-methyl-3-nitroaniline to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has shown potential as an antiviral agent in preclinical studies against a range of viruses, including SARS-CoV-2, influenza A virus, and respiratory syncytial virus. The compound works by inhibiting the replication of the virus within host cells, thus preventing the spread of viral infection.
Eigenschaften
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(2)14-7-4-5-10-17(14)24-11-18(21)19-15-8-6-9-16(13(15)3)20(22)23/h4-10,12H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDITYPXTXCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)COC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-nitrophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

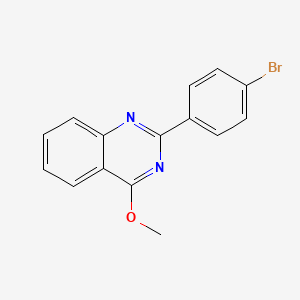
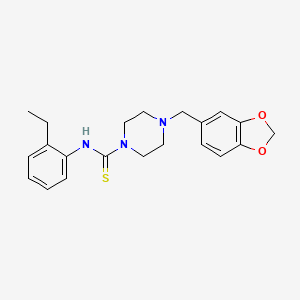
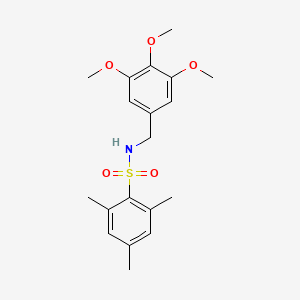
![{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5707029.png)
![2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5707034.png)
![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)
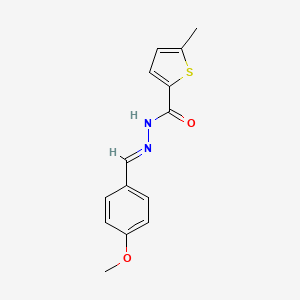
![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)

amino]phenol](/img/structure/B5707073.png)
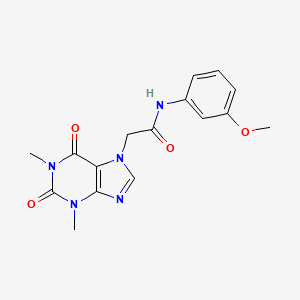

![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)